BENZOYLHETERATISINE HCl
BENZOYLHETERATISINE HCl
It is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid , from plants of the Ranunculaceae family.
It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
Brand Name:
Vulcanchem
CAS No.:
1262758-10-0
VCID:
VC0000058
InChI:
InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1
SMILES:
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl
Molecular Formula:
C29H38ClNO6
Molecular Weight:
532.074
BENZOYLHETERATISINE HCl
CAS No.: 1262758-10-0
VCID: VC0000058
Molecular Formula: C29H38ClNO6
Molecular Weight: 532.074
Purity: 97 % (TLC, mass spectrometry, NMR).
* For research use only. Not for human or veterinary use.

Description | It is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid , from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics. BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics. |
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CAS No. | 1262758-10-0 |
Product Name | BENZOYLHETERATISINE HCl |
Molecular Formula | C29H38ClNO6 |
Molecular Weight | 532.074 |
Standard InChI | InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1 |
Standard InChIKey | BFFRNKZYZJVSJP-MOFCGRQPSA-N |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl |
Purity | 97 % (TLC, mass spectrometry, NMR). |
Synonyms | Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)- |
Reference | - Aneja et al., /The diterpene alkaloids: the structure and stereochemistry of heteratisine./ Tetrahedron (1973). 29 (21):3297-3308 |
Last Modified | Aug 15 2023 |
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